molecular formula C14H10O4 B8118238 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

Cat. No.: B8118238
M. Wt: 242.23 g/mol
InChI Key: LXIGMDZIEMIPTI-UHFFFAOYSA-N
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Description

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is an organic compound with the chemical formula C14H10O4. It is a derivative of terephthalaldehyde, featuring two prop-2-yn-1-yloxy groups attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science, particularly in the development of blue light-emitting materials for electronic devices such as organic electroluminescent devices (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups into alcohols or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2-propynyloxy)terephthalaldehyde
  • 1,4-Benzenedicarboxaldehyde, 2,5-bis(2-propyn-1-yloxy)-

Uniqueness

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is unique due to its specific structural features, which confer distinct properties such as high fluorescence emission and the ability to form stable MOFs with enhanced luminescence and magnetic properties . These characteristics make it particularly valuable in advanced material science and electronic applications.

Properties

IUPAC Name

2,5-bis(prop-2-ynoxy)terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGMDZIEMIPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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